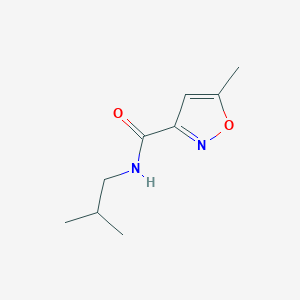

N-isobutyl-5-methylisoxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)5-10-9(12)8-4-7(3)13-11-8/h4,6H,5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKLZIWEEVNMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Isobutyl 5 Methylisoxazole 3 Carboxamide

Classical and Established Synthetic Routes to Isoxazole-3-Carboxamides

The foundational methods for synthesizing the isoxazole (B147169) ring, a key structural component, have been well-established for decades. These routes typically involve the formation of the heterocyclic ring from acyclic precursors through cycloaddition, cyclization, or condensation reactions.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition of Nitrile Oxides with Alkynes)

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone in isoxazole synthesis. nih.gov This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne, to construct the five-membered isoxazole ring. nih.govmdpi.com

Nitrile oxides are highly reactive intermediates that are usually generated in situ from precursor molecules like aldoximes or hydroximoyl chlorides. mdpi.combeilstein-journals.org For the synthesis of a 3,5-disubstituted isoxazole, such as the 5-methylisoxazole (B1293550) core of the target compound, a terminal alkyne is reacted with a nitrile oxide. The regioselectivity of this reaction is a critical factor, often leading to the preferential formation of one isomer over another. mdpi.comrsc.org For instance, the reaction of acetonitrile (B52724) oxide (generated from acetaldoxime) with propyne (B1212725) would be a classical approach to forming the 5-methylisoxazole ring system, although controlling regioselectivity can be a challenge.

Key features of this synthetic approach include:

Versatility: A wide range of substituted isoxazoles can be synthesized by varying the nitrile oxide and alkyne components. nih.gov

Conditions: Reactions can be performed under various conditions, including in organic solvents at elevated temperatures, or even in aqueous media. beilstein-journals.org

Catalysis: While the reaction can proceed thermally, various metal catalysts, including copper(I), ruthenium(II), and palladium, have been employed to improve reaction rates, yields, and regioselectivity, particularly for terminal alkynes. beilstein-journals.orgrsc.org

An efficient solid-phase methodology has also been developed, allowing for the parallel synthesis of diverse isoxazole derivatives via 1,3-dipolar cycloaddition, highlighting the robustness of this route. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile (Alkyne) | Key Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Hydroximoyl Chlorides | Terminal Alkynes | Base (e.g., Et3N) | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |

| Aldoximes | Terminal Alkynes | Hypervalent Iodine | 3,5-Disubstituted Isoxazoles | rsc.org |

| Aldoximes | 1,3-Diketones/β-Ketoesters | DIPEA, Water | 3,4,5-Trisubstituted Isoxazoles | beilstein-journals.org |

| Resin-bound Aldoxime | Alkynes | Solid-Phase Synthesis | Disubstituted Isoxazoles | nih.gov |

Cyclization Pathways (e.g., β-Keto Hydroxamic Acid Cyclization)

An alternative established route to the isoxazole core involves the cyclization of linear precursors. A notable example is the cyclization of β-keto hydroxamic acids. organic-chemistry.orgacs.org This method is particularly useful for synthesizing 5-substituted 3-isoxazolols, which can be further functionalized.

The traditional synthesis of 3-isoxazolols from β-keto esters and hydroxylamine (B1172632) often suffers from the formation of isomeric 5-isoxazolone byproducts. nih.govresearchgate.net A more refined approach utilizes N,O-diBoc-protected β-keto hydroxamic acids. These intermediates are synthesized from carboxylic acid derivatives via acyl Meldrum's acids. organic-chemistry.orgacs.org Subsequent treatment with acid, such as hydrochloric acid, mediates the cyclization to the desired 5-substituted 3-isoxazolol without the formation of the problematic isomer. organic-chemistry.orgnih.gov This method offers higher yields and cleaner products, which is advantageous for subsequent synthetic steps. organic-chemistry.org

The general sequence is as follows:

Conversion of a carboxylic acid derivative to an acyl Meldrum's acid. acs.org

Aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form the protected β-keto hydroxamic acid. acs.org

Acid-mediated cyclization to yield the 5-substituted 3-isoxazolol. nih.gov

Condensation Reactions Involving Isoxazole Precursors

This strategy involves first synthesizing a stable isoxazole precursor, typically an isoxazole carboxylic acid or ester, and then elaborating the side chain. For the synthesis of N-isobutyl-5-methylisoxazole-3-carboxamide, a common pathway starts with the readily available 5-methylisoxazole-3-carboxylic acid. researchgate.net

The key transformation is the condensation of this carboxylic acid with isobutylamine (B53898). To facilitate this reaction, the carboxylic acid is usually activated. A classical method for activation is its conversion to the corresponding acyl chloride (or acid chloride). researchgate.netnih.gov This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). nih.gov The resulting highly reactive 5-methylisoxazole-3-carbonyl chloride is then condensed with isobutylamine, often in the presence of a base to neutralize the HCl byproduct, to form the final amide product. researchgate.netnih.gov

This stepwise approach is reliable and allows for the synthesis of a wide array of carboxamide derivatives by simply varying the amine used in the final condensation step. nih.gov

Modern and Optimized Synthetic Protocols for this compound Derivatives

Recent advancements in synthetic chemistry have focused on improving the efficiency, speed, and environmental footprint of chemical reactions. These modern protocols are directly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a variety of chemical transformations, including the synthesis of heterocyclic compounds like isoxazoles. researchgate.nettsijournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. tsijournals.comzenodo.org

This technology has been successfully applied to several key steps in isoxazole synthesis:

1,3-Dipolar Cycloadditions: Microwave heating can expedite the [3+2] cycloaddition of nitrile oxides and alkynes, providing a rapid entry to the isoxazole core. nih.gov

Condensation Reactions: The condensation of isoxazole precursors with amines to form carboxamides can also be accelerated under microwave conditions. zenodo.org Studies have shown that Schiff base formation with 3-amino-5-methyl isoxazole is significantly faster with microwave assistance compared to conventional heating. tsijournals.com

The benefits of MAOS, such as improved efficiency and speed, make it a highly attractive method for the rapid generation of libraries of isoxazole derivatives for drug discovery programs. researchgate.netnih.gov

Amide Bond Formation via Coupling Reagents (e.g., DCC/HOBT, HATU)

The formation of the amide bond is the final and crucial step in synthesizing this compound from its carboxylic acid precursor. While the acyl chloride method is classical, modern synthesis often employs specialized coupling reagents that facilitate the reaction under milder conditions, minimize side reactions, and reduce racemization when chiral centers are present. luxembourg-bio.comunimi.it

These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. mychemblog.com

Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates carboxylic acids to form a reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk To suppress side reactions and minimize potential racemization, DCC is almost always used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.compeptide.combachem.com The water-soluble analogue, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is often preferred as its urea (B33335) byproduct is easily removed by aqueous extraction, simplifying product purification. nih.govcbijournal.comresearchgate.net

Uronium/Aminium Reagents (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and popular coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole). mychemblog.compeptide.com HATU is known for its fast reaction rates and low levels of epimerization. fishersci.co.ukpeptide.com The coupling reaction is typically carried out in an aprotic solvent like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). fishersci.co.uk HATU has been successfully used in the synthesis of various isoxazole-containing compounds. soton.ac.uk

The general procedure involves stirring the isoxazole carboxylic acid, the coupling reagent (e.g., HATU or EDC/HOBt), and a base, followed by the addition of the amine (isobutylamine). fishersci.co.uknih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Base | Key Advantages | Reference |

|---|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Not always required | Effective, low cost; byproduct (DCU) precipitates. | luxembourg-bio.combachem.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMAP (catalytic) | Water-soluble byproduct, easy purification. | nih.govresearchgate.net |

| HATU | None (derived from HOAt) | DIEA (Diisopropylethylamine) | High efficiency, fast reaction, low racemization. | mychemblog.compeptide.comsoton.ac.uk |

Regioselective Synthesis Strategies and Challenges

The construction of the 3,5-disubstituted isoxazole ring, the core of this compound, is a significant challenge in synthetic organic chemistry, primarily due to issues of regioselectivity. The most common and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov For the target compound, this would involve the reaction of a nitrile oxide precursor of the carboxamide and propyne.

The primary challenge is to control the orientation of the cycloaddition to exclusively form the desired 3,5-disubstituted isomer instead of the 3,4- or 4,5-isomers. nih.gov The regiochemical outcome is highly sensitive to the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, as well as the reaction conditions. nih.gov

Key strategies to achieve regioselectivity include:

Catalyst-Free Synthesis: An environmentally benign approach involves the ultrasound-irradiated synthesis of 3-alkyl-5-aryl isoxazoles without a catalyst, which offers benefits like mild conditions and high yields. nih.gov

In Situ Nitrile Oxide Generation: Nitrile oxides can be generated in situ from aldoximes using reagents like hydroxy(tosyloxy)iodobenzene (HTIB) or from N-Boc-masked chloroximes with a mild base. nih.govnih.gov These methods avoid the isolation of unstable nitrile oxides and can be performed as one-pot procedures. nih.gov

A common synthetic pathway to the parent 5-methylisoxazole-3-carboxylic acid involves a one-pot condensation reaction. researchgate.net However, alternative multi-step processes, such as those used for the isomeric 5-methylisoxazole-4-carboxylic acid derivatives, highlight the complexities. For instance, a process for a related anilide involved reacting ethylacetoacetate with triethylorthoformate, followed by cyclization with hydroxylamine, hydrolysis to the carboxylic acid, conversion to the acid chloride, and final reaction with an amine. google.com A significant challenge in such multi-step syntheses is the formation of isomeric impurities and other by-products, which necessitates careful control of reaction conditions and often complex purification steps. google.com

| Synthetic Challenge | Description | Mitigation Strategy | Reference |

| Regioselectivity | Controlling the orientation of the 1,3-dipolar cycloaddition to yield the desired 3,5-disubstituted isoxazole and avoid other isomers. | Careful selection of substituents on alkyne and nitrile oxide; use of specific reaction conditions (e.g., ultrasound, specific solvents). | nih.govnih.gov |

| By-product Formation | Formation of isomeric impurities and degradation products during multi-step synthesis, particularly during hydrolysis or cyclization steps. | Optimized reaction conditions (e.g., using 60% aqueous H₂SO₄ for hydrolysis instead of acid mixtures to reduce reaction time and by-products). | google.com |

| Harsh Reagents | Traditional methods may use hazardous solvents or costly reagents. | Development of environmentally benign procedures using deep eutectic solvents or catalyst-free, ultrasound-assisted methods. | nih.gov |

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core this compound scaffold is synthesized, its chemical properties can be further modified through functionalization at various positions.

The most direct strategy for creating derivatives of this compound involves modifications at the carboxamide nitrogen. A robust and widely used method is to first synthesize the key intermediate, 5-methylisoxazole-3-carboxylic acid. researchgate.net This acid can be readily converted to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) in the presence of a base like pyridine. researchgate.netresearchgate.net

This activated 5-methylisoxazole-3-carbonyl chloride serves as a versatile precursor that can be reacted with a wide array of primary and secondary amines to generate a library of N-substituted 5-methylisoxazole-3-carboxamide (B1215236) derivatives. researchgate.netresearchgate.net This approach allows for the systematic variation of the substituent on the amide nitrogen, enabling the exploration of structure-activity relationships for various applications. For example, a series of derivatives was synthesized by reacting the acid chloride with various aryl amines in a straightforward room temperature reaction. researchgate.net

Below is a table illustrating the synthesis of various N-aryl-5-methylisoxazole-3-carboxamides from the common acid chloride intermediate.

| Starting Amine | Resulting Carboxamide Product | Reaction Conditions | Reference |

| Aniline | N-phenyl-5-methylisoxazole-3-carboxamide | Equimolar reactants, Room Temp, 12 hrs | researchgate.net |

| 4-Fluoroaniline | N-(4-fluorophenyl)-5-methylisoxazole-3-carboxamide | Equimolar reactants, Room Temp, 12 hrs | researchgate.net |

| 4-Chloroaniline | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | Equimolar reactants, Room Temp, 12 hrs | researchgate.net |

| 4-Bromoaniline | N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide | Equimolar reactants, Room Temp, 12 hrs | researchgate.net |

| 2,4-Dichloroaniline | N-(2,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide | Equimolar reactants, Room Temp, 12 hrs | researchgate.net |

Diversification at the C-5 position of the isoxazole ring primarily involves two main strategies: modifying the substituent post-synthesis or incorporating the desired substituent from the start of the synthetic sequence.

The first strategy, post-synthetic modification, is challenging due to the potential reactivity of the isoxazole ring itself. For example, attempts to modify a group at the C-5 position using catalytic hydrogenation can lead to unintended consequences. Research on the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate showed that while the desired deoxygenation at the C-5 methylene (B1212753) group occurred, the reaction proceeded further, causing the reductive opening of the isoxazole N-O bond to form an enaminone. mdpi.com This demonstrates that the isoxazole ring's stability can be compromised under certain reductive conditions, presenting a significant challenge for selective transformations at C-5. mdpi.com

Biological Activities and Molecular Mechanisms of N Isobutyl 5 Methylisoxazole 3 Carboxamide and Its Analogs

Enzymatic Inhibition and Modulation Studies

The chemical versatility of the isoxazole (B147169) ring allows for its interaction with a diverse range of enzyme active sites, leading to inhibitory or modulatory effects. Research has highlighted the activity of N-isobutyl-5-methylisoxazole-3-carboxamide analogs against several classes of enzymes, including viral proteases, kinases, and others involved in key physiological processes.

Inhibition of Viral Proteases (e.g., Human Rhinovirus 3C Protease by 5-methylisoxazole-3-carboxamide (B1215236) analogs)

While research into thiazole-based compounds has shown inhibitory activity against the main protease of SARS-CoV-2, demonstrating the potential of heterocyclic compounds in antiviral development, specific studies on the inhibition of Human Rhinovirus 3C (HRV-3C) protease by 5-methylisoxazole-3-carboxamide analogs are less prevalent in recent literature. nih.gov The general approach often involves designing molecules that can fit into the active site of the viral protease, disrupting its function and halting viral replication. nih.gov The structural features of isoxazole-carboxamides make them potential candidates for such targeted inhibition.

Kinase Inhibition Profiles (e.g., CSF-1R, c-Kit, JNK3, FLT3, Hsp90, HDAC6 by related isoxazole derivatives)

Isoxazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

A series of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives were identified as dual inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) and c-Kit. nih.gov These kinases are members of the class III receptor tyrosine kinase family, which also includes FMS-like tyrosine kinase 3 (FLT3). nih.govresearchgate.net Certain compounds in this series, such as 7d, 7e, and 9a, demonstrated significant inhibitory activity against CSF-1R with IC₅₀ values of 33, 31, and 64 nM, respectively. nih.gov These inhibitors are noted for their potential in treating neurodegenerative diseases by mitigating neuroinflammation. nih.gov Off-target inhibition of c-Kit is a known characteristic of some FLT3 inhibitors. researchgate.net

The isoxazole scaffold is also integral to inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone vital for the stability and function of many signaling proteins implicated in cancer. nih.govresearchgate.net Novel 3,4-disubstituted isoxazole compounds have been designed and synthesized as Hsp90 inhibitors, with some demonstrating effective interaction with key amino acid residues in the Hsp90 pocket, such as Thr184, Asn51, and Asp93. nih.gov One compound exhibited high cytotoxicity against cancer cells with an IC₅₀ of 14 µM and significantly reduced Hsp90 expression. nih.gov

Furthermore, derivatives based on a 3-hydroxy-isoxazole scaffold have been identified as inhibitors of Histone Deacetylase 6 (HDAC6), a target for cancer therapy. nih.govunica.ittandfonline.com HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins like Hsp90 and tubulin. unica.ittandfonline.com The 3-hydroxy-isoxazole moiety acts as a zinc-binding group, coordinating with the catalytic zinc ion in the HDAC6 active site. nih.govunica.it The most potent compounds from this series exhibited IC₅₀ values around 700 nM. nih.govunica.itresearchgate.net

Table 1: Kinase Inhibition by Isoxazole Derivatives

| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide | CSF-1R, c-Kit | Dual inhibitors with potential for neurodegenerative diseases. | 31-64 nM (CSF-1R) | nih.gov |

| 3,4-disubstituted isoxazoles | Hsp90 | Effective interaction with Hsp90 pocket; cytotoxic to cancer cells. | 14 µM (lead compound) | nih.gov |

| 3-hydroxy-isoxazole derivatives | HDAC6 | Novel zinc-binding group for HDAC6 inhibition. | ~700 nM | nih.govunica.itresearchgate.net |

| Anilinopyrimidines | FLT3, CSF1R, KIT | Selective inhibitors of class III receptor tyrosine kinase subfamily. | N/A | researchgate.net |

Modulation of Other Enzyme Classes (e.g., Monoamine Oxidase, Acetylcholinesterase, sPLA2, D1 Protease)

The inhibitory activities of isoxazole derivatives extend to other enzyme families.

Monoamine Oxidase (MAO): A series of phenylisoxazole carbohydrazides were synthesized and found to be selective inhibitors of MAO-B, a key target in the treatment of Parkinson's disease. nih.gov The compound N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide was the most potent, exhibiting reversible and competitive inhibition of MAO-B. nih.gov

Acetylcholinesterase (AChE): Isoxazole derivatives have been evaluated as inhibitors of AChE, an enzyme targeted in Alzheimer's disease treatment. nih.gov Studies have shown moderate inhibitory activity, with the most potent compound in one series having an IC₅₀ of 134.87 μM. nih.gov Molecular docking studies suggest these compounds bind to the periphery of the AChE active site. nih.gov

Secretory Phospholipase A2 (sPLA2): New indole-containing isoxazole derivatives have been synthesized and shown to possess significant sPLA2 inhibitory activity. nih.gov sPLA2 is an important enzyme in various inflammatory diseases, including cancer. nih.gov The most potent compound from the series demonstrated comparable or superior activity to the positive control, ursolic acid. nih.gov

Antiproliferative and Cytotoxic Effects in In Vitro Cancer Models

A significant body of research has focused on the anticancer potential of isoxazole derivatives, demonstrating their ability to inhibit the proliferation of various cancer cell lines. nih.govnih.gov

Evaluation of Cytotoxicity in Specific Cancer Cell Lines (e.g., MCF-7 breast cancer cells, A549 lung cancer cells)

The cytotoxic effects of this compound analogs and related isoxazoles have been tested against a panel of human cancer cell lines.

MCF-7 (Breast Cancer): Several studies have reported the antiproliferative activity of isoxazole derivatives against MCF-7 breast cancer cells. nih.govresearchgate.net Phenyl-isoxazole–carboxamide analogs and isoxazoles linked with indole (B1671886) have shown notable activity, with IC₅₀ values in the micromolar range. nih.gov For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole moiety exhibited potent cytotoxicity against MCF-7 cells, with one compound showing an IC₅₀ of 4.21 x 10⁻³ μM. researchgate.net

A549 (Lung Cancer): The A549 human lung cancer cell line has also been a frequent model for evaluating the cytotoxicity of isoxazole compounds. nih.govnih.govbezmialemscience.org Thieno[2,3-d]pyrimidine derivatives with an isoxazole moiety were found to be highly effective, with a lead compound displaying an IC₅₀ of 2.79 x 10⁻³ μM, significantly more potent than the reference drug gefitinib. researchgate.net Other studies have also confirmed the cytotoxic potential of various extracts and synthetic derivatives against A549 cells. nih.govnih.gov

Table 2: Cytotoxicity of Isoxazole Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine-isoxazole | A549 | Potent Cytotoxicity | 2.79 x 10⁻³ µM (Compound 1e) | researchgate.net |

| Thieno[2,3-d]pyrimidine-isoxazole | MCF-7 | Potent Cytotoxicity | 4.21 x 10⁻³ µM (Compound 1e) | researchgate.net |

| Phenyl-isoxazole–carboxamide | Hep3B | Good Anticancer Activity | 5.96 ± 0.87 µM | nih.gov |

| Indole-linked isoxazoles | MCF-7 | Effective Antiproliferation | 5.51 µM | nih.gov |

| 3,4-isoxazolediamide | K562 | Strong Antiproliferative | 18.01 ± 0.69 nM | nih.gov |

Mechanistic Investigations of Antiproliferative Action

The anticancer effects of isoxazole derivatives are attributed to several molecular mechanisms, primarily the induction of apoptosis (programmed cell death) and interference with the cell cycle. researchgate.net

Studies on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown that they induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov The introduction of an isoxazole ring into molecular structures has been shown to be a strategy for inducing apoptosis in tumor cells. researchgate.net The drug Leflunomide, an isoxazole-carboxamide derivative, was found to be antiproliferative against bladder cancer cells by inducing cell cycle arrest in the S phase. nih.gov The diverse mechanisms of action, which can include the inhibition of crucial enzymes like topoisomerase and kinases, underscore the potential of the isoxazole scaffold in the development of new anticancer therapies. researchgate.net

Antimicrobial Efficacy in Preclinical Research

This section reviews the effectiveness of this compound against various microorganisms as documented in preclinical, in vitro studies.

Antitubercular Activity Against Mycobacterium tuberculosis in In Vitro Assays

A review of the available scientific literature, including studies on the broader class of 5-methylisoxazole-3-carboxamide derivatives, reveals no specific data on the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis. While related analogs have been synthesized and evaluated for this purpose, the activity of the N-isobutyl derivative has not been reported. researchgate.net

Antibacterial Spectrum Against Model Pathogens (e.g., Bacillus subtilis, Escherichia coli)

There is no specific information available in the reviewed scientific literature regarding the antibacterial spectrum of this compound against model pathogens such as Bacillus subtilis and Escherichia coli. Although studies have been conducted on other 5-methylisoxazole-3-carboxamide derivatives to determine their antibacterial efficacy, data for the N-isobutyl variant is not present in these reports. researchgate.net

Antiprotozoal Activity (e.g., Against Trypanosoma brucei in mouse models)

An extensive search of published preclinical research, including in vivo mouse models, yielded no specific data concerning the antiprotozoal activity of this compound against Trypanosoma brucei or other protozoan parasites.

Receptor-Ligand Interactions and Signaling Pathway Modulation

This section addresses the molecular-level interactions of this compound with specific biological receptors and its influence on cellular signaling.

Ligand Binding Assays for Specific Receptors (e.g., GABA A α5 receptor, Vanilloid receptor)

No published studies were found that report the results of ligand binding assays for this compound with the GABA A α5 receptor or the Vanilloid receptor. The binding affinity and selectivity of this specific compound for these receptors have not been documented in the available literature.

Influence on Intracellular Signaling Cascades

There is currently no information in the scientific literature detailing the influence of this compound on any intracellular signaling cascades.

Protein Homeostasis and Stabilization Mechanisms (e.g., Survival Motor Neuron protein stabilization)

The maintenance of protein homeostasis, or proteostasis, is a critical cellular process that ensures the proper folding, function, and degradation of proteins. A key strategy in therapeutic development for diseases caused by protein deficiencies is the identification of small molecules that can stabilize target proteins, thereby increasing their cellular concentration and activity. This compound and its analogs have been investigated for their role in modulating protein levels, particularly through the stabilization of the Survival Motor Neuron (SMN) protein. nih.govnih.gov Deficiency of the SMN protein is the underlying cause of Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease. nih.gov

Research has identified this compound, also known as LDN-75654, as a compound that increases SMN protein levels. nih.govnih.gov The mechanism of action for this class of compounds is distinct from those that act by increasing gene transcription. Instead, they operate post-translationally to enhance the stability of the SMN protein itself. nih.gov This stabilization is a crucial mechanism for increasing the amount of functional SMN protein available in the cell.

A cell-based reporter assay, which utilizes a luciferase gene fused to SMN, has been instrumental in identifying compounds that can increase SMN protein levels through various mechanisms, including protein stabilization. nih.govnih.gov This assay allows for the screening and characterization of molecules that can post-translationally enhance SMN protein levels.

The exploration of the structure-activity relationship (SAR) of this compound analogs has provided detailed insights into the chemical features required for SMN protein stabilization. nih.gov Modifications to different parts of the molecule, including the aryl ring, the substituent at the 5-position of the isoxazole ring, and the linker between the isoxazole and phenyl groups, have been systematically evaluated to optimize activity.

Studies have shown that specific substitutions on the aryl ring of the carboxamide group significantly influence the compound's ability to increase SMN expression. For instance, unsubstituted phenyl and 2- or 3-fluorophenyl groups were found to be optimal for this activity. nih.gov

The substituent at the 5-position of the isoxazole ring also plays a critical role. Research has demonstrated that while various alkyl groups can be tolerated at this position, their size and branching can impact the compound's efficacy.

The following data tables summarize the effects of various structural modifications on the activity of this compound analogs in increasing SMN expression, as determined by a SMN-luciferase reporter gene assay.

Table 1: Effects of Monosubstitution on the Aryl Ring on SMN Expression

| Compound | Substitution (Ar) | EC₅₀ (µM) | Max Increase in SMN Expression (%) |

|---|---|---|---|

| Analog 1 | 2-Fluorophenyl | 0.8 | 180 |

| Analog 2 | 3-Fluorophenyl | 0.9 | 175 |

| Analog 3 | 4-Fluorophenyl | 1.5 | 150 |

| Analog 4 | Phenyl | 1.2 | 160 |

| Analog 5 | 2-Chlorophenyl | 2.1 | 140 |

| Analog 6 | 3-Chlorophenyl | 2.5 | 130 |

Data derived from studies on analogs of this compound. nih.gov

Table 2: Effects of the Substituent at the 5-Position of the Isoxazole on SMN Expression

| Compound | R¹ Substituent | EC₅₀ (µM) | Max Increase in SMN Expression (%) |

|---|---|---|---|

| Analog 7 | Isopropyl | 0.9 | 175 |

| Analog 8 | Cyclopentyl | 1.1 | 170 |

| Analog 9 | tert-Butyl | 1.8 | 155 |

| Analog 10 | Methyl | 3.5 | 120 |

| Analog 11 | Phenyl | >10 | Inactive |

Data derived from studies on analogs of this compound. nih.gov

These findings highlight the specific structural requirements for the activity of this class of compounds in enhancing SMN protein levels through stabilization. The isoxazole carboxamide core serves as a scaffold that can be chemically modified to improve potency and efficacy, offering a promising avenue for the development of therapeutics that target protein homeostasis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Elements for Biological Activity

The biological activity of isoxazole (B147169) derivatives is intricately linked to the nature and arrangement of substituents on the core ring structure. The essential components of the N-isobutyl-5-methylisoxazole-3-carboxamide pharmacophore include the isoxazole ring itself, the N-isobutyl amide side chain at the C-3 position, and the methyl group at the C-5 position.

The amide side chain at the C-3 position of the isoxazole ring is a critical determinant of biological activity. The nature of the substituent attached to the amide nitrogen (the R group in an N-R-carboxamide) significantly modulates potency and selectivity.

In a study evaluating a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives for antitubercular activity against Mycobacterium tuberculosis H37Rv, the composition of the amide substituent was shown to be pivotal. While this study did not include the N-isobutyl group specifically, it provided a clear structure-activity relationship for various aromatic and heterocyclic amine moieties. For instance, derivatives featuring a benzophenone (B1666685) group (Compound 10 ) or a 4-chlorobenzophenone (B192759) group (Compound 14 ) demonstrated the highest potency with a Minimum Inhibitory Concentration (MIC) of 3.125 µM. In contrast, compounds with simpler phenyl or substituted phenyl groups showed moderate to low activity.

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-Carboxamide Derivatives

| Compound Code | Amide Substituent (R in N-R-carboxamide) | MIC (µM) against M. tuberculosis H37Rv |

| 9 | 4-fluorobenzophenone | 6.25 |

| 10 | Benzophenone | 3.125 |

| 13 | 2,4-dichlorobenzophenone | 6.25 |

| 14 | 4-chlorobenzophenone | 3.125 |

| 19 | 3-hydroxyphenyl | >100 |

Substituents on the isoxazole ring itself play a crucial role in fine-tuning the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. The methyl group at the C-5 position of this compound is a key feature.

In studies of isoxazole-based allosteric modulators for the RORγt nuclear receptor, the C-5 position was identified as a critical point for modification to enhance potency. The introduction of a hydrogen bond-donating N-heterocycle, such as a pyrrole, at the C-5 position significantly increased potency by forming an additional polar interaction with the target protein. While the C-5 methyl group in the title compound cannot act as a hydrogen bond donor, its small size and lipophilic nature are important. In a series of diarylisoxazole-3-carboxamides designed as inhibitors of the mitochondrial permeability transition pore (mtPTP), a simple phenyl group at C-5 was a common feature among potent analogs. This indicates that while polar interactions at C-5 can be beneficial for some targets, a small, non-polar group like methyl can be sufficient or even optimal for others, likely by fitting into a corresponding small hydrophobic pocket.

Furthermore, the relative position of the substituents is vital. The compound is a 3-carboxamide, but 5-carboxamide isomers also exist. The arrangement of the carboxamide and the methyl group on the isoxazole ring dictates the geometry of the molecule and how it presents its functional groups to a target protein.

The carboxamide group itself (-C(=O)NH-) acts as a linker between the isoxazole core and the N-isobutyl substituent. This linker is not merely a spacer; its rigidity and ability to form hydrogen bonds are fundamental to the pharmacophore. The amide bond is relatively planar, which restricts the molecule's conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing affinity. The amide's hydrogen bond donor (N-H) and acceptor (C=O) are key interaction points with protein residues.

In the development of STAT3 inhibitors, modifications to linker regions were shown to significantly improve activity. For example, creating a more constrained proline-based linker led to a threefold improvement in potency compared to a more flexible alanine-based linker. In another study on RORγt modulators, restricting the rotation of a linker between the isoxazole core and a peripheral phenyl ring was hypothesized to decrease binding affinity due to a higher entropic penalty, demonstrating the delicate balance required in linker design. Peripheral moieties, such as the isobutyl group, interact with specific sub-pockets of a binding site, and their size, shape, and lipophilicity must be optimized for potent and selective engagement.

Optimization for Target Selectivity and Potency

Achieving high potency and selectivity for a specific biological target over others is a primary goal in medicinal chemistry. For isoxazole-based compounds, this is typically accomplished through systematic modification of the substituents.

Research on pyrazole (B372694) and isoxazole derivatives as inhibitors of 20-HETE synthase demonstrated that subtle changes to the heterocyclic core and its substituents could dramatically alter selectivity against different cytochrome P450 enzymes. Similarly, in the development of BET bromodomain inhibitors, structure-guided optimization of a 3,5-dimethylisoxazole (B1293586) lead compound led to potent and selective inhibitors. X-ray crystallography revealed that key interactions, such as hydrogen bonds with conserved water molecules and occupation of a hydrophobic shelf (the WPF shelf), were essential for high affinity. The selectivity of these compounds was confirmed against a panel of other bromodomains.

For the this compound scaffold, optimization would involve exploring variations at all three key positions. For example, replacing the C-5 methyl group with other small alkyl groups or polar moieties could enhance selectivity for a given target. Likewise, modifying the N-isobutyl group—by altering its chain length, branching, or introducing cyclic structures—could improve the fit within the target's binding pocket and increase potency.

Modulation of Physicochemical Properties for Preclinical Efficacy

Beyond biological activity, the physicochemical properties of a compound determine its drug-likeness and potential for preclinical development. These properties include solubility, permeability, and metabolic stability, which are heavily influenced by the molecule's structure.

Lipophilicity, often measured as logP or logD, is a critical parameter that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While some degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.

A key metric used to balance potency and lipophilicity is Lipophilic Ligand Efficiency (LLE), which is calculated as the difference between the negative logarithm of the potency (pIC50 or pEC50) and the compound's logP. An optimal LLE value is generally considered to be greater than 5. In a study on diarylisoxazole-3-carboxamide inhibitors of the mtPTP, researchers successfully optimized a hit compound by modifying its substituents to improve both potency and physicochemical properties. The resulting analogues possessed desirable LLE values, indicating an efficient translation of lipophilicity into binding affinity.

Enhancement of Solubility and Permeability (e.g., Blood-Brain Barrier Permeability for CNS applications)

The solubility and permeability of isoxazole carboxamide derivatives are critical determinants of their bioavailability and efficacy, particularly for indications requiring penetration into the central nervous system (CNS). Research has shown that modifications to the core structure and its substituents can significantly influence these properties.

One strategy to improve the permeability of potent isoxazole carboxamide compounds is through advanced formulation techniques. For instance, a nano-emulgel was developed for a highly active 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivative. This approach aimed to enhance the compound's penetration into cancer cells. The nano-emulgel formulation successfully increased the compound's potency, as indicated by a reduction in its IC50 value, suggesting improved cellular uptake. researchgate.netnih.gov

For compounds intended for CNS applications, traversing the blood-brain barrier is a major hurdle. The physicochemical properties of a molecule, such as its lipophilicity, polar surface area, and the presence of specific functional groups, are pivotal in determining its ability to cross the BBB. Predictive models, like the CNS Multiparameter Optimization (MPO) score, are often used to estimate the potential of a compound to penetrate the CNS. nih.gov In a study of oxazole-based compounds, which share structural similarities with isoxazoles, those with high CNS-MPO scores were prioritized for further testing. nih.gov The MDCK-MDR1 permeability assay is a well-established in vitro method to assess BBB penetration. nih.gov Studies on oxazole (B20620) derivatives showed that certain compounds exhibited high mean Papp values for apical-to-basolateral transport, indicating good permeability, and were not substrates for P-gp efflux, a common mechanism that removes drugs from the brain. nih.gov

Structural modifications to the isoxazole carboxamide scaffold itself can also enhance permeability. For example, in a series of oxazole-based ferroptosis inhibitors, analogs with an unsubstituted amino group on an aromatic ring demonstrated high solubility. nih.gov Furthermore, the oxazole-containing compounds were found to be superior to benzamide (B126) analogs in terms of permeability. nih.gov These findings suggest that strategic placement of polar groups and the choice of the heterocyclic core are crucial for optimizing both solubility and permeability.

Table 1: Structure-Property Relationship for Isoxazole Analogs: Solubility and Permeability

| Compound/Series | Structural Features | Observed Property | Reference |

|---|---|---|---|

| 5-Methyl-3-phenylisoxazole-4-carboxamide derivative (Compound 2e) | Formulated as a nano-emulgel. | Improved potency, suggesting enhanced cellular permeability. | researchgate.netnih.gov |

| Oxazole-based ferroptosis inhibitors (general finding) | Unsubstituted NH2 group on the aromatic ring. | High kinetic solubility (>200 µM in PBS). | nih.gov |

| Oxazole-based ferroptosis inhibitors (Compounds 94-96) | Oxazole core. | Superior permeability in MDCK-MDR1 assay compared to benzamide analogs; not P-gp efflux substrates. | nih.gov |

Improvement of In Vitro Metabolic Stability and Clearance

A notable distinction in metabolic pathways has been observed between different isomers of 5-methylisoxazole-carboxamides. For leflunomide, a 5-methylisoxazole-4-carboxamide (B3392548) derivative, the primary metabolic step involves the cleavage of the N-O bond in the isoxazole ring. nih.gov In contrast, for a 5-methylisoxazole-3-carboxamide derivative, UTL-5b, the isoxazole ring remains intact. Instead, the amide bond is cleaved, leading to its major metabolites. nih.gov This highlights how the substitution pattern on the isoxazole ring can direct metabolic pathways and influence the stability of the core scaffold.

Efforts to improve the metabolic stability of isoxazole-3-carboxamides have focused on modifying the substituents. In a study on diarylisoxazole-3-carboxamides, initial compounds showed poor half-life in mouse plasma and liver microsomes, although stability was greater in human-derived systems. nih.gov This indicated a need for optimization to reduce clearance.

In another series of antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, initial hits had suboptimal half-lives. nih.gov The replacement of a labile ester moiety with a substituted arylamide led to more stable compounds. nih.gov Further investigations into the metabolism of these compounds in human liver microsomes (HLM) revealed specific points of metabolic attack. nih.gov This knowledge was then used to design improved compounds, such as 42g and 42l, which escaped metabolic degradation in HLM while maintaining their desired biological activity. nih.gov These findings underscore the importance of iterative design, guided by metabolic studies, to enhance compound stability.

Table 2: Structure-Property Relationship for Isoxazole Analogs: Metabolic Stability

| Compound/Series | Structural Features | Observed Metabolic Profile | Reference |

|---|---|---|---|

| UTL-5b (a 5-methylisoxazole-3-carboxamide) | Isoxazole-3-carboxamide scaffold. | Metabolism occurs via cleavage of the peptide bond, not the isoxazole N-O bond. | nih.gov |

| Diarylisoxazole-3-carboxamides | Initial lead compounds. | Poor half-life in mouse plasma and liver microsomes; better stability in human plasma and microsomes. | nih.gov |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides (initial hits) | Contained a labile ester moiety. | Rapid cleavage of the ester in HLM. Replacement with a substituted arylamide improved stability. | nih.gov |

| Compounds 42g and 42l | Optimized 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. | Improved metabolic stability in human liver microsomes. | nih.gov |

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding modes of potential drug candidates and for virtual screening of compound libraries.

Detailed research findings have shown that isoxazole (B147169) carboxamide derivatives can effectively bind to various protein targets. For instance, in studies of cyclooxygenase (COX) inhibitors, molecular docking has been used to identify key binding interactions between isoxazole derivatives and the active sites of COX-1 and COX-2 enzymes. nih.govnih.govresearchgate.net These studies often reveal that specific substitutions on the isoxazole or carboxamide moieties can significantly influence binding affinity and selectivity. nih.govnih.gov For example, certain substitutions can position the 5-methyl-isoxazole ring within a secondary binding pocket of the COX-2 enzyme, leading to potent and selective inhibition. nih.govnih.gov

Similarly, docking studies have been employed to investigate isoxazole derivatives as inhibitors of carbonic anhydrase and as agonists for hypoxia-inducible factor-2α (HIF-2α). acs.orgnih.gov In the case of HIF-2α, a docking-based virtual screening unexpectedly identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as an agonist, leading to the discovery of a novel class of potential therapeutics for renal anemia. nih.gov The success of these docking studies underscores their utility in identifying novel bioactive compounds and elucidating their structure-activity relationships at the atomic level. researchgate.netresearchgate.net

Table 1: Examples of Protein Targets for Isoxazole Derivatives Studied by Molecular Docking

| Protein Target | Therapeutic Area | Key Findings from Docking Studies |

| Cyclooxygenase (COX) Enzymes | Anti-inflammatory | Identification of key interactions leading to COX-1/COX-2 inhibition. nih.govnih.govresearchgate.net |

| Carbonic Anhydrase | Various (e.g., anticancer) | Elucidation of binding modes within the active site. acs.org |

| Hypoxia-inducible factor-2α (HIF-2α) | Anemia | Discovery of novel agonists through virtual screening. nih.gov |

| Farnesoid X Receptor (FXR) | Metabolic Diseases | Understanding agonist binding to the ligand-binding domain. nih.gov |

| Bacterial and Fungal Proteins | Antimicrobial | Prediction of binding interactions with essential enzymes. nih.govnih.govresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can predict a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and stability.

For isoxazole derivatives, DFT calculations have been used to optimize their three-dimensional structures and to calculate the energy gap between the HOMO and LUMO. researchgate.netcarta-evidence.org A smaller energy gap generally suggests higher reactivity, which can be correlated with biological activity. researchgate.net These theoretical studies can help in designing isoxazole derivatives with enhanced pharmaceutical potential by analyzing their electronic absorption properties and predicting their behavior in biological systems. researchgate.net The combination of experimental synthesis and quantum chemical calculations provides a powerful approach for developing novel compounds with desired activities. carta-evidence.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico tools are widely used to estimate these parameters early in the development process, reducing the need for extensive experimental work.

Numerous studies on isoxazole carboxamide derivatives have incorporated in silico ADME predictions. nih.govekb.egresearchgate.netnih.gov These predictions often involve calculating properties such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and adherence to Lipinski's rule of five. researchgate.netnih.gov For instance, the QikProp module in Schrödinger Suite is frequently used to predict a wide range of ADME properties for isoxazole derivatives, helping to assess their drug-likeness. nih.govnih.govresearchgate.net The results of these analyses can guide the structural modification of lead compounds to improve their pharmacokinetic properties. nih.govresearchgate.net For example, a study on 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as HIF-2α agonists showed that a lead compound demonstrated favorable pharmacokinetic profiles, including good oral bioavailability. nih.gov

Table 2: Commonly Predicted In Silico ADME Parameters for Isoxazole Derivatives

| Parameter | Description | Importance in Drug Discovery |

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | The extent to which a compound dissolves in water | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB and enter the central nervous system | Important for CNS-acting drugs. nih.gov |

| Human Oral Absorption | Percentage of the drug absorbed after oral administration | A key determinant of oral bioavailability. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness | Helps to predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.netnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These techniques are used to study the flexibility of a ligand, the stability of a ligand-protein complex, and the detailed interactions that govern molecular recognition.

MD simulations have been instrumental in validating the results of molecular docking studies for isoxazole derivatives. nih.govnih.govresearchgate.net By simulating the behavior of the ligand-protein complex in a solvent environment, researchers can assess the stability of the predicted binding pose and identify key residues involved in the interaction. acs.orgnih.gov For example, MD simulations of isoxazole derivatives bound to the farnesoid X receptor (FXR) have revealed the crucial role of specific loop motions and hydrophobic interactions in ligand binding and receptor activation. nih.gov Similarly, simulations of HIF-2α agonists have shed light on the allosteric mechanism by which these compounds enhance protein dimerization. nih.gov These dynamic insights are invaluable for understanding the intricacies of ligand-protein interactions and for the rational design of more effective molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new compounds and to guide the optimization of lead structures.

QSAR studies have been successfully applied to various classes of isoxazole derivatives. nih.govjapsonline.com For example, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov The resulting models, which showed strong predictive ability, generated contour maps that highlighted the structural features crucial for agonistic activity, such as the importance of hydrophobicity and electronegativity at specific positions. nih.gov Such insights are highly valuable for designing new compounds with improved potency. nih.govnih.gov

Metabolic Pathways and Biotransformation Research

In Vitro Metabolism Studies in Subcellular Fractions (e.g., Liver Microsomes, Hepatocytes)

In vitro studies using subcellular fractions such as liver microsomes and hepatocytes are fundamental in elucidating the metabolic profile of N-isobutyl-5-methylisoxazole-3-carboxamide. These systems contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are primarily responsible for the phase I metabolism of many xenobiotics.

Incubations of this compound with liver microsomes from various species, in the presence of cofactors like NADPH, are performed to identify potential oxidative metabolites. These studies help to determine the primary sites of metabolic attack on the molecule. For instance, the N-isobutyl group and the methyl group on the isoxazole (B147169) ring are susceptible to hydroxylation reactions catalyzed by CYP enzymes. nih.govnih.gov

Hepatocytes, which contain a broader range of both phase I and phase II enzymes, provide a more complete picture of metabolism. In hepatocyte incubations, not only are the primary oxidative metabolites observed, but also subsequent conjugation products, such as glucuronides or sulfates, which are formed in phase II metabolism. The rate of disappearance of the parent compound in these systems can be used to calculate its intrinsic clearance, a key parameter in predicting its in vivo hepatic clearance. springermedizin.de

Identification and Characterization of Primary and Secondary Metabolites

The identification and characterization of metabolites are achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). This allows for the separation of the parent compound from its metabolites and their subsequent structural elucidation based on their mass-to-charge ratio and fragmentation patterns.

Based on studies of structurally related compounds, the metabolism of this compound is anticipated to yield several primary and secondary metabolites. rrpharmacology.ru

Primary Metabolites:

Hydroxylation Products: Oxidation of the N-isobutyl group can lead to the formation of hydroxylated metabolites. Hydroxylation can occur at various positions on the isobutyl chain, leading to isomeric products. The methyl group on the isoxazole ring is also a potential site for hydroxylation.

N-Dealkylation Products: Cleavage of the N-isobutyl group from the amide nitrogen would result in the formation of 5-methylisoxazole-3-carboxamide (B1215236). nih.gov This is a common metabolic pathway for N-alkyl amides. nih.govoup.com

Amide Hydrolysis Products: Hydrolysis of the amide bond would lead to the formation of 5-methylisoxazole-3-carboxylic acid and isobutylamine (B53898). rrpharmacology.ru

Secondary Metabolites:

The primary hydroxylated metabolites can undergo further oxidation to form corresponding carboxylic acids or ketones.

The primary metabolites containing hydroxyl groups can also be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble secondary metabolites, facilitating their excretion.

A hypothetical representation of the primary metabolites is presented in the table below.

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | N-(1-hydroxy-2-methylpropyl)-5-methylisoxazole-3-carboxamide | Hydroxylation of N-isobutyl group |

| M2 | N-(2-hydroxy-2-methylpropyl)-5-methylisoxazole-3-carboxamide | Hydroxylation of N-isobutyl group |

| M3 | N-isobutyl-5-(hydroxymethyl)isoxazole-3-carboxamide | Hydroxylation of methyl group |

| M4 | 5-methylisoxazole-3-carboxamide | N-Dealkylation |

| M5 | 5-methylisoxazole-3-carboxylic acid | Amide Hydrolysis |

Mechanistic Insights into Isoxazole Ring Cleavage and Degradation Pathways

Mechanistic studies on other isoxazole derivatives suggest that the ring cleavage can be initiated by enzymatic action. For some isoxazoles, cytochrome P450-mediated reduction can lead to the cleavage of the N-O bond, resulting in the formation of a β-amino enone. mdpi.com The presence of substituents on the ring can significantly influence the likelihood and mechanism of this cleavage. For this compound, the carboxamide group at the 3-position and the methyl group at the 5-position will affect the electronic properties of the ring and its susceptibility to cleavage.

Another potential degradation pathway involves reductive cleavage. Studies on other isoxazole-containing drugs have shown that reductive ring opening can be a major metabolic route, leading to the formation of amidine metabolites. This process can be catalyzed by cytosolic reductases. The resulting metabolites from ring cleavage are often more polar and readily excreted.

Comparative Metabolism Across Various Preclinical Species

Understanding the metabolic profile of this compound across different preclinical species (e.g., mouse, rat, dog) and its comparison to human metabolism is crucial for the extrapolation of toxicology data and the prediction of human pharmacokinetics. bioivt.com

Significant interspecies differences in drug metabolism are common, often due to variations in the expression and activity of drug-metabolizing enzymes, particularly CYP isoforms. nih.govnih.gov For example, the rate of N-dealkylation or hydroxylation of the N-isobutyl group may differ substantially between rats and dogs, which could lead to different major circulating metabolites in these species.

Comparative in vitro studies using liver microsomes or hepatocytes from rat, dog, and human are typically conducted. The resulting metabolite profiles are compared to identify any human-specific metabolites or significant quantitative differences in metabolic pathways. This information is vital for selecting the most appropriate animal species for non-clinical safety studies—one whose metabolic profile most closely resembles that of humans. bioivt.com

The following table illustrates a hypothetical comparative metabolic profile based on in vitro studies with liver microsomes.

| Species | Major Metabolic Pathway(s) | Minor Metabolic Pathway(s) |

| Mouse | N-Dealkylation, Hydroxylation of N-isobutyl group | Amide Hydrolysis, Isoxazole Ring Cleavage |

| Rat | Hydroxylation of N-isobutyl group, Amide Hydrolysis | N-Dealkylation, Isoxazole Ring Cleavage |

| Dog | Amide Hydrolysis | N-Dealkylation, Hydroxylation of N-isobutyl group |

| Human | Hydroxylation of N-isobutyl group, N-Dealkylation | Amide Hydrolysis, Isoxazole Ring Cleavage |

It is important to note that without direct experimental data for this compound, these pathways are predictive and based on the metabolism of structurally analogous compounds.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to elucidating the precise molecular architecture of N-isobutyl-5-methylisoxazole-3-carboxamide, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as primary tools for structural confirmation. ¹H NMR spectra provide detailed information about the chemical environment of protons, their multiplicity (splitting pattern), and integration (number of protons). ¹³C NMR reveals the number of distinct carbon atoms and their electronic environments within the molecule. Based on the compound's structure, a set of characteristic signals would be expected.

Table 1: Predicted ¹H NMR Signals for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-8.5 | Broad Singlet / Triplet | 1H | Amide (N-H) |

| ~6.3 | Singlet | 1H | Isoxazole (B147169) ring (C4-H) |

| ~3.2 | Triplet / Doublet of Doublets | 2H | Methylene (B1212753) (-CH₂-) |

| ~2.5 | Singlet | 3H | Methyl (C5-CH₃) |

| ~1.9 | Multiplet | 1H | Methine (-CH-) |

Table 2: Predicted ¹³C NMR Signals for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~170 | Isoxazole Ring (C5) |

| ~160 | Amide Carbonyl (C=O) |

| ~158 | Isoxazole Ring (C3) |

| ~101 | Isoxazole Ring (C4) |

| ~47 | Methylene (-CH₂-) |

| ~28 | Methine (-CH-) |

| ~20 | Methyl (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. The analysis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives confirms the presence of characteristic absorption bands. researchgate.net

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Amide |

| ~2960 | C-H Stretch (sp³) | Isobutyl & Methyl |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1580 | C=N Stretch | Isoxazole Ring |

| ~1540 | N-H Bend (Amide II) | Amide |

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula with high confidence. The fragmentation pattern observed in tandem MS (MS/MS) experiments helps to further confirm the molecular structure. The fragmentation of isoxazole derivatives is a subject of systematic study. scielo.br Common fragmentation pathways for this compound would likely involve the loss of the isobutyl group, cleavage of the amide bond, and opening of the isoxazole ring. miamioh.edu

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, UPLC, LC-MS)

Chromatographic methods are critical for separating the compound of interest from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC and UPLC are the methods of choice for assessing the purity of this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The area under this peak is proportional to the concentration, allowing for precise quantification. Chemical suppliers confirm that HPLC and UPLC are standard quality control methods for this compound. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. nih.gov This method is invaluable for the analysis of complex samples, as it can separate the target compound from impurities and simultaneously confirm its identity by its mass-to-charge ratio (m/z). researchgate.net This is particularly useful for identifying trace-level synthesis by-products or degradation products.

Table 4: Representative LC-MS Analytical Conditions

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 3.6 µm) nih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B), both with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | Mass Spectrometer (e.g., Electrospray Ionization - ESI) |

| Ionization Mode | Positive (to detect [M+H]⁺) |

X-ray Crystallography for Ligand-Target Co-Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule at atomic resolution. Obtaining a single crystal of this compound would provide definitive proof of its conformation and intermolecular packing in the solid state. The crystal structures of closely related molecules, such as 5-methylisoxazole-3-carboxylic acid and other derivatives, have been successfully determined, demonstrating the feasibility of this technique for the isoxazole scaffold. nih.govresearchgate.net

Of greater significance is the use of X-ray crystallography to determine the co-structure of the compound bound to its biological target (e.g., an enzyme or receptor). This provides an unparalleled view of the ligand-target interactions, revealing the precise binding orientation and the specific hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition. This structural information is invaluable for understanding the mechanism of action and for guiding structure-based drug design efforts to develop analogues with improved potency and selectivity.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Undiscovered N-isobutyl-5-methylisoxazole-3-carboxamide Derivatives

The future synthesis of novel derivatives of this compound will likely focus on efficiency, diversity, and greener chemistry. Building upon established methods, researchers can explore several advanced synthetic strategies.

The conventional synthesis for isoxazole-3-carboxamides often involves the coupling of a corresponding isoxazole-3-carboxylic acid with a desired amine. nih.govresearchgate.net For instance, 5-methylisoxazole-3-carboxylic acid can be activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP), followed by the addition of isobutylamine (B53898) to yield the target compound. nih.gov A similar approach has been used to create a library of 5-methylisoxazole-3-carboxamide (B1215236) derivatives by reacting 5-methylisoxazole-3-carbonyl chloride with various amines. researchgate.net

Future explorations could focus on:

One-Pot Reactions: Developing highly regioselective, one-pot procedures that start from simpler precursors, such as terminal alkynes and aldehydes, could significantly streamline the synthesis of 3,5-disubstituted isoxazoles. nih.gov

Green Chemistry Approaches: The use of ultrasound radiation, which has been shown to facilitate the synthesis of 3-alkyl-5-aryl isoxazoles without a catalyst, presents an environmentally benign alternative that offers benefits like easier work-up, milder reaction conditions, and higher yields. nih.gov

Combinatorial Synthesis: Leveraging combinatorial chemistry techniques to react a core isoxazole (B147169) intermediate with a diverse array of amines and other functional groups can rapidly generate a large library of novel this compound analogs. This would enable a more comprehensive exploration of the structure-activity relationship (SAR).

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer superior control over reaction parameters, leading to improved yields, purity, and scalability, which are crucial for advancing lead compounds toward clinical development.

Identification of Emerging Biological Targets and Disease Indications

The isoxazole nucleus is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. rsc.orgnih.govnih.govijpca.org While the specific biological targets of this compound are not yet fully elucidated, research on analogous compounds provides a rational basis for future investigations.

Potential therapeutic areas and biological targets for derivatives of this compound include:

Oncology: Isoxazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines, including melanoma, colon, liver, and breast cancers. nih.govresearchgate.netespublisher.com Future studies could assess derivatives for their ability to inhibit key cancer-related targets such as cyclooxygenase-2 (COX-2), heat shock protein 90 (Hsp90), and various protein kinases involved in cell signaling pathways. nih.govespublisher.comnih.gov The induction of apoptosis and cell cycle arrest, as seen with other isoxazole-carboxamides, is another critical mechanism to investigate. documentsdelivered.com

Inflammatory Diseases: Several isoxazole-containing compounds are known to be potent and selective COX-2 inhibitors, a key target in anti-inflammatory therapy. nih.govnih.gov Derivatives of this compound could be screened for their inhibitory activity against COX-1 and COX-2 enzymes to identify candidates for treating inflammatory conditions like rheumatoid arthritis.

Infectious Diseases: The isoxazole scaffold has been incorporated into agents with significant antitubercular and antibacterial activity. researchgate.netijpca.org Research has shown that certain 5-methylisoxazole-3-carboxamide derivatives are active against Mycobacterium tuberculosis. researchgate.net Future derivatives could be evaluated against a panel of pathogenic bacteria and fungi, targeting essential microbial enzymes. nih.gov

Neurological Disorders: Isoxazole analogs have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR), suggesting potential applications in developing novel analgesics and treatments for neurodegenerative diseases. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale based on Isoxazole Scaffold Research | Citation |

|---|---|---|---|

| Oncology | Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 is a known anticancer mechanism. | nih.govnih.gov |

| Heat Shock Protein 90 (Hsp90) | Hsp90 inhibitors with isoxazole cores show preclinical antitumor activity. | espublisher.com | |

| Various Cancer Cell Lines | Derivatives show cytotoxicity against melanoma, colon, liver, and breast cancer cells. | nih.govresearchgate.netijpca.org | |

| Inflammation | COX-1 and COX-2 Enzymes | Isoxazole compounds have been synthesized as selective COX-2 inhibitors for anti-inflammatory effects. | nih.govnih.gov |

| 5-Lipoxygenase-Activating Protein (FLAP) | Diarylisoxazol-3-carboxylic acids act as potent inhibitors of leukotriene biosynthesis. | nih.gov | |

| Infectious Diseases | Mycobacterium tuberculosis enzymes | 5-methylisoxazole-3-carboxamide derivatives show significant antitubercular activity. | researchgate.net |

| Bacterial & Fungal Proteins | Isoxazole-carboxamides have been evaluated for antimicrobial activity against various strains. | nih.gov |

| Neurological Disorders | Nicotinic Acetylcholine Receptors (nAChR) | Isoxazole derivatives have been synthesized as nAChR ligands for potential analgesic development. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Isoxazole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound-based therapeutics. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby guiding a more rational and efficient design process. nih.gov

Key applications of AI/ML in this context include:

Generative AI for De Novo Drug Design: Generative models can be trained on libraries of known bioactive molecules to "hallucinate" or design entirely new chemical entities with desired properties. stanford.edu This approach can be used to create novel isoxazole derivatives that are optimized for binding to a specific biological target while maintaining favorable drug-like properties. blogspot.com

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen massive virtual libraries of compounds against a protein target's structure, predicting their binding affinity and prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This significantly reduces the time and cost associated with initial hit identification.

Predictive Modeling (ADMET): ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds based on their chemical structure. mdpi.com By flagging molecules with potential liabilities early in the design phase, researchers can focus resources on candidates with a higher probability of success in preclinical and clinical development.

Active Learning: This ML technique can intelligently guide the drug discovery process by selecting the most informative compounds to test next. blogspot.com Starting with a small set of tested derivatives, an active learning model can predict which new, untested derivatives would provide the most valuable data to improve the model's accuracy, thus optimizing the experimental workflow.

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Studies

To accurately assess the therapeutic potential of new this compound derivatives, it is crucial to move beyond traditional 2D cell cultures and simple animal models. The development and application of more sophisticated preclinical models will provide more clinically relevant data on efficacy.

Advanced In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): Compared to 2D monolayers, 3D models more accurately mimic the complex cell-cell interactions, nutrient gradients, and microenvironment of native tissues and tumors. Testing novel isoxazole derivatives on cancer spheroids or patient-derived organoids can offer better predictions of in vivo anti-tumor efficacy.

Co-culture Systems: To study immunomodulatory or anti-inflammatory effects, co-culture models containing immune cells alongside target cells (e.g., cancer cells or endothelial cells) can be used. These systems allow for the investigation of how the compounds affect cytokine production and immune cell-mediated killing. nih.gov

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the physiology of human organs, allowing for the study of a drug's efficacy and toxicity in a more complex, dynamic system that can model interactions between different cell types and tissues.

Advanced In Vivo Models:

Patient-Derived Xenograft (PDX) Models: For oncology research, PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered the gold standard. These models better retain the genetic and phenotypic heterogeneity of the original human tumor, providing a more predictive platform for evaluating the efficacy of new anticancer agents.

Humanized Mouse Models: For investigating immuno-oncology agents, mice can be engrafted with a human immune system. These models are invaluable for studying how a compound might modulate the human immune response to a tumor.